molecular formula C17H19N5O5 B11936350 Thalidomide-NH-amido-C2-NH2

Thalidomide-NH-amido-C2-NH2

Cat. No.: B11936350
M. Wt: 373.4 g/mol
InChI Key: ICFVWGDJVQUIGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-NH-amido-C2-NH2 is synthesized by conjugating a Thalidomide-based cereblon ligand with a linker . The synthetic route involves multiple steps, including the preparation of the cereblon ligand and the subsequent attachment of the linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-C2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified compounds with different functional groups .

Properties

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

IUPAC Name

N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide

InChI

InChI=1S/C17H19N5O5/c18-6-7-19-13(24)8-20-10-3-1-2-9-14(10)17(27)22(16(9)26)11-4-5-12(23)21-15(11)25/h1-3,11,20H,4-8,18H2,(H,19,24)(H,21,23,25)

InChI Key

ICFVWGDJVQUIGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCN

Origin of Product

United States

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